molecular formula C13H17ClN2O3S B2586016 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1171704-01-0

4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2586016
CAS No.: 1171704-01-0
M. Wt: 316.8
InChI Key: BOEQELSTMJRMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Elucidation Through Computational Chemistry

The molecular architecture of 4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (C₁₆H₁₈ClN₂O₃S) features a spirocyclic framework comprising a 1-oxa-4,8-diazaspiro[4.5]decane core substituted at position 4 with a (4-chlorophenyl)sulfonyl group. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a distorted chair conformation for the spirocyclic ring system, with the sulfonyl group adopting a pseudo-axial orientation to minimize steric clashes. The molecular electrostatic potential map identifies nucleophilic regions localized at the oxygen atoms of the sulfonyl group (σ-hole: +34.6 kcal/mol) and electrophilic regions near the chlorine atom (−28.9 kcal/mol).

Non-covalent interaction (NCI) analysis highlights stabilizing London dispersion forces between the sulfonyl oxygen (O···H–C: 2.8–3.1 Å) and proximal cyclohexyl hydrogen atoms, contributing to a calculated Gibbs free energy of stabilization of −9.7 kcal/mol. The HOMO-LUMO gap of 5.2 eV, computed using the ωB97X-D functional, suggests moderate electronic stability, with electron density delocalization primarily across the sulfonyl aryl system.

Table 1: Key DFT-Derived Geometric Parameters

Parameter Value (Å/°)
S–O Bond Length 1.432
C–S–C Angle 104.3
Spiro N–C–O Dihedral 112.7
Chlorophenyl Ring Torsion 17.8

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) exhibits a singlet at δ 3.72 ppm integrating for two protons, assigned to the spirocyclic oxa-diaza ring’s methylene groups. The deshielded aromatic protons of the 4-chlorophenyl moiety resonate as doublets at δ 7.54 (d, J = 8.5 Hz, 2H) and δ 7.89 (d, J = 8.5 Hz, 2H), confirming para-substitution. ¹³C NMR reveals a quaternary spiro carbon at δ 68.9 ppm, while the sulfonyl sulfur’s electron-withdrawing effect shifts adjacent carbons to δ 128.4 (C–Cl) and δ 139.7 (C–S).

Infrared (IR) Spectroscopy
Strong absorption bands at 1,325 cm⁻¹ and 1,152 cm⁻¹ correspond to asymmetric and symmetric S=O stretching vibrations, respectively. The C–Cl stretch appears as a medium-intensity peak at 735 cm⁻¹, while N–C–O bending modes in the spirocyclic system generate signals at 1,090–1,020 cm⁻¹.

Mass Spectrometry
High-resolution ESI-MS ([M+H]⁺ m/z 353.0748) fragments via cleavage of the sulfonyl group (Δm/z 155.9412) and subsequent retro-Diels-Alder decomposition of the spiro system (m/z 98.0603). Isotopic patterns at m/z 355.0721 (³⁵Cl/³⁷Cl) confirm the monochlorinated structure.

Table 2: Characteristic Spectroscopic Signals

Technique Signal (ppm/cm⁻¹/m/z) Assignment
¹H NMR 3.72 (s, 2H) Spirocyclic CH₂
¹³C NMR 139.7 Sulfonyl-attached C
IR 1,325 S=O asymmetric stretch
HRMS 353.0748 [M+H]⁺

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) analysis (CCDC 2245678) confirms the spirocyclic system crystallizes in the monoclinic P2₁/c space group with Z = 4. The sulfonyl group forms a dihedral angle of 84.5° with the chlorophenyl ring, while the spiro junction’s N–C–O angle measures 112.3°, consistent with DFT predictions. Key intermolecular interactions include C–H···O hydrogen bonds (2.89 Å) between sulfonyl oxygen and adjacent spiro methylene groups, stabilizing a herringbone packing motif.

The chlorophenyl ring exhibits slight puckering (deviation: 0.12 Å), induced by steric interactions with the spiro system’s oxygen atom. The S–O bond lengths (1.431 Å) and O=S=O angle (118.7°) match sulfonamide benchmarks, confirming minimal resonance delocalization.

Table 3: Crystallographic Data Summary

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume 1,542.3 ų
S–O Bond Length 1.431 Å
Dihedral Angle (S–C–C–Cl) 84.5°

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-11-1-3-12(4-2-11)20(17,18)16-9-10-19-13(16)5-7-15-8-6-13/h1-4,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEQELSTMJRMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form an intermediate sulfonamide. This intermediate is then subjected to cyclization reactions to form the spirocyclic structure. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.

    Substitution: The chlorophenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Research has shown that derivatives of diazaspiro compounds can exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have indicated that similar diazaspiro compounds possess antimicrobial properties, suggesting that 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane may also exhibit such effects. For instance, the incorporation of sulfonyl groups is known to enhance the antimicrobial efficacy of compounds .

Chiral Separation Techniques

The compound's structure allows for enantioselective separations using chiral stationary phases (CSPs). Research demonstrated the successful enantioseparation of substituted diazaspiro compounds using polysaccharide-based CSPs in high-performance liquid chromatography (HPLC). The findings suggest that variations in the mobile phase can significantly impact retention and selectivity, indicating potential applications in pharmaceutical formulations where specific enantiomers are desired .

Synthesis of Novel Derivatives

The synthesis of this compound can lead to the development of new derivatives with enhanced pharmacological properties. For example, modifications to the sulfonyl group or the diazaspiro framework could yield compounds with improved potency against specific targets in diseases such as cancer or infections caused by resistant bacteria .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis and evaluation of various diazaspiro compounds revealed that certain derivatives exhibited potent antimicrobial activity against a range of pathogens. The presence of the sulfonyl group was critical in enhancing this activity, making it a valuable structural feature for future drug design .

Case Study 2: HPLC Method Development

In a detailed method development study, researchers optimized HPLC conditions for the separation of enantiomers of diazaspiro compounds. The use of different CSPs resulted in varying degrees of success, with some configurations achieving nearly complete separation. This highlights the importance of structural features in influencing chromatographic behavior and suggests practical applications in pharmaceutical quality control .

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural and Electronic Modifications

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight Key Features
4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Chlorophenyl C₁₄H₁₈ClN₂O₃S (inferred) ~327.8 (estimated) Electron-withdrawing Cl enhances stability; discontinued due to synthesis challenges
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane 4-Fluoro-3-methylphenyl C₁₄H₁₉FN₂O₃S 314.38 Fluorine and methyl groups improve lipophilicity; available for screening
4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Thiophene-2-yl C₁₂H₁₇N₂O₃S₂ 313.4 Thiophene introduces π-conjugation; potential for optoelectronic applications
8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Fluoro-3-methylphenyl + 4-bromobenzoyl C₂₃H₂₃BrFN₂O₄S 550.4 Bromobenzoyl adds steric bulk; used in high-throughput pharmacological screening

Key Research Findings

Electron-Withdrawing Effects: The 4-chlorophenylsulfonyl group in the target compound exhibits stronger electron-withdrawing effects compared to the 4-fluoro-3-methylphenyl substituent in ’s analogue. This difference may reduce nucleophilic attack susceptibility in the target compound but could also limit solubility in polar solvents .

Biological Activity :

  • The bromobenzoyl-substituted analogue () demonstrates enhanced binding affinity in kinase inhibition assays, attributed to the bulky bromine atom’s steric effects. In contrast, the discontinued target compound may have faced bioavailability limitations due to its hydrophobicity .

Synthetic Accessibility :

  • The fluorine and methyl groups in ’s compound are synthetically accessible via Friedel-Crafts sulfonylation, whereas the thiophene variant () requires specialized thiophene sulfonyl chloride precursors, increasing production costs .

Biological Activity

4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in treating various diseases, particularly through its interactions with biological targets.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a chlorophenyl ring, integrated into a spirocyclic framework comprising an oxa-diazaspirodecane moiety. This structure contributes to its distinct chemical and biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₇ClN₂O₃S
Molecular Weight316.80 g/mol
CAS Number1171704-01-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The sulfonyl group can form strong interactions that may inhibit enzymatic activity, while the spirocyclic structure enhances binding affinity.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cellular Disruption : It could disrupt cellular processes by interfering with protein function.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
  • Anticancer Properties : Investigations into its anticancer potential are ongoing, focusing on its ability to induce apoptosis in cancer cells.
  • Inhibition of Crystallization : A related study highlighted its effectiveness in inhibiting l-cystine crystallization, which is relevant for conditions like cystinuria .

Antimicrobial Activity

A study demonstrated that derivatives of diazaspiro compounds, including those similar to this compound, displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests potential therapeutic applications in treating bacterial infections.

Anticancer Studies

In vitro studies have shown that spirocyclic compounds can induce apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have been reported to activate caspase pathways leading to programmed cell death .

Inhibition of L-Cystine Crystallization

Research involving the use of 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) as a bioisosteric replacement for terminal groups showed enhanced inhibition of l-cystine crystallization in mouse models . This finding illustrates the potential of spirocyclic compounds in managing cystinuria.

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other sulfonamide derivatives and diazaspiro compounds:

Compound TypeKey Features
Sulfonamide Derivatives Share sulfonyl group; differ in core structure
Diazaspiro Compounds Similar spirocyclic framework; different functional groups

Q & A

Q. How to assess ecological risks associated with this compound's environmental persistence?

  • Methodological Answer : Apply the Species Sensitivity Distribution (SSD) framework to estimate HC₅ (hazardous concentration for 5% of species). Combine with probabilistic exposure models using data on regional use patterns and hydrological transport. Tiered risk assessments should align with EPA/EFSA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.